Erythromycin lactobionate - 3847-29-8

Erythromycin lactobionate

Catalog Number: EVT-294345
CAS Number: 3847-29-8
Molecular Formula: C49H89NO25
Molecular Weight: 1092.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Erythromycin lactobionate is a macrolide antibiotic derived from Saccharopolyspora erythraea, a species of aerobic, gram-positive bacteria. [] This compound is a water-soluble salt form of erythromycin, prepared by reacting erythromycin with lactobionic acid. Erythromycin lactobionate is used in various scientific research applications due to its specific interactions with biological systems and its distinct chemical properties.

Mechanism of Action

Erythromycin lactobionate exerts its biological effects primarily by binding to the 50S ribosomal subunit of susceptible bacteria. [] This interaction inhibits protein synthesis, ultimately leading to bacterial growth arrest or death. While this mechanism is primarily relevant to its antibiotic properties, it also underlies some of its scientific applications, particularly in studying bacterial physiology and responses to environmental stress. Additionally, erythromycin lactobionate has been shown to compete with porcine motilin for binding to motilin receptors in the equine gastrointestinal tract. [] This interaction suggests that one of the prokinetic actions of erythromycin lactobionate in horses may be secondary to its binding on motilin receptors.

Physical and Chemical Properties Analysis

Erythromycin lactobionate is a white to off-white crystalline powder. [] It possesses good solubility in methanol, ethanol, and propylene glycol, with partition coefficient values of 1.12 and 1.10 in chloroform/water and octanol/water systems, respectively. [] These properties suggest a good distribution in biological systems. Erythromycin lactobionate solutions demonstrate varying degrees of stability depending on the solvent and storage conditions. For instance, it exhibits greater stability when mixed with sodium chloride injection than with glucose injection or glucose in normal saline. []

Applications
  • Pharmacokinetics: Researchers have investigated the pharmacokinetic properties of erythromycin lactobionate after intravenous infusion in humans. [] Studies have explored the plasma concentration/time curve and the impact of administration rate on plasma levels. [, ]
  • Motility Studies: Erythromycin lactobionate is used to study gastrointestinal motility in various animal models. Researchers have examined its effects on jejunal motilin receptors in horses, [] cecal emptying in ponies, [] and the contractility of denervated stomachs in esophageal replacement procedures. []
  • Stability Studies: Researchers have examined the stability of erythromycin lactobionate in various infusion fluids. [, ] These studies aim to understand optimal storage and administration conditions for maintaining drug potency.
  • Antibacterial Activity Enhancement: Studies have investigated the potential of erythromycin lactobionate to enhance the antibacterial activity of other antibiotics in vivo. [, ] While some combinations demonstrated synergistic effects, others did not, suggesting complex interplay between different drugs.
  • Toxicological Studies: Erythromycin lactobionate has been utilized in toxicological studies to investigate its effects on the liver in mice. [, ] Researchers have used gene expression profiling to identify molecular pathways associated with drug-induced hepatotoxicity.
  • Environmental Studies: Erythromycin lactobionate has been employed to examine the effects of antibiotics on the secondary metabolism of algae, specifically Selenastrum capricornutum. [] These studies contribute to understanding the ecological impact of antibiotic pollution on aquatic environments.
  • Analytical Chemistry: Erythromycin lactobionate is used as a chiral selector in non-aqueous capillary electrophoresis (NACE) for enantiomeric separation of basic drugs. [] This application leverages its ability to differentially interact with enantiomers, enabling their separation and analysis.
  • Animal Models: Researchers have established a rat model of Mycoplasma pneumoniae and assessed the therapeutic effects of erythromycin lactobionate. [] This model provides a valuable tool for studying the pathogenesis and treatment of this respiratory infection.

Erythromycin

  • Relevance: Erythromycin is the active moiety of Erythromycin lactobionate. Erythromycin lactobionate is a salt form of erythromycin, designed to improve water solubility for intravenous administration. Once administered, Erythromycin lactobionate dissociates, releasing erythromycin as the active antibacterial agent. [, , , , , ]

Erythromycin ethylsuccinate

  • Relevance: Erythromycin ethylsuccinate, like Erythromycin lactobionate, is a form of erythromycin developed to overcome solubility challenges. This related compound highlights the various strategies used to formulate erythromycin for different administration routes and improve its pharmacokinetic properties. []

Azithromycin

  • Relevance: Azithromycin is often compared to Erythromycin lactobionate in terms of its antibacterial spectrum, efficacy, and side effects. Studies have suggested that azithromycin might be more effective against certain Gram-negative bacteria and exhibit fewer gastrointestinal side effects compared to Erythromycin lactobionate. [, ]
  • Relevance: Clindamycin phosphate is another antibiotic often compared to Erythromycin lactobionate, especially in treating bacterial pneumonia in children allergic to beta-lactam antibiotics. Research indicates that clindamycin phosphate might have a similar efficacy profile to Erythromycin lactobionate but with a lower incidence of adverse reactions. []

Sulfamethoxazole/Trimethoprim

  • Relevance: A study investigated the physical and chemical compatibility of Erythromycin lactobionate with sulfamethoxazole/trimethoprim in a linezolid injection. The results demonstrated a significant incompatibility, resulting in precipitation. This information is crucial for clinicians to avoid potential adverse events from co-administration. []
  • Relevance: Studies have examined the effect of combining Erythromycin lactobionate with other antibiotics, including ampicillin. In one study, ampicillin was used in a mouse model to induce endogenous Pseudomonas aeruginosa bacteremia, and Erythromycin lactobionate was subsequently administered to evaluate its efficacy in treating the infection. [] In another study, the combined use of ampicillin and Erythromycin lactobionate was explored to investigate the effects of Herba Houttuyniae on their antibacterial activities. The study concluded that Herba Houttuyniae enhanced the antibacterial activity of ampicillin when used in combination but had no significant effect on Erythromycin lactobionate. []

Gentamycin sulfate

  • Relevance: Similar to ampicillin, gentamycin sulfate was investigated in conjunction with Erythromycin lactobionate to assess the influence of Herba Houttuyniae on their combined antibacterial activity. While Herba Houttuyniae showed a synergistic effect with gentamycin sulfate, it did not significantly alter the activity of Erythromycin lactobionate. []
  • Relevance: Erythromycin gluceptate serves as a relevant comparator to Erythromycin lactobionate in the context of ototoxicity. A study reported that while three patients experienced reversible sensorineural hearing loss with intravenous Erythromycin lactobionate, a fourth patient treated with erythromycin gluceptate did not develop hearing loss. [] This observation suggests that the type of salt used in formulating erythromycin for intravenous administration might influence its side effect profile.

Properties

CAS Number

3847-29-8

Product Name

Erythromycin lactobionate

IUPAC Name

(7R,13S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid

Molecular Formula

C49H89NO25

Molecular Weight

1092.2 g/mol

InChI

InChI=1S/C37H67NO13.C12H22O12/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3-10,12-20H,1-2H2,(H,21,22)/t18?,19?,20?,21?,22?,23?,24?,25?,26?,28?,29?,30?,31?,32?,34?,35-,36-,37-;/m1./s1

InChI Key

NNRXCKZMQLFUPL-QJEDCUIUSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O

Synonyms

Erythromycin 4-O-β-D-Galactopyranosyl-D-gluconate;_x000B_Erythromycin 4-O-β-D-Galactopyranosyl-D-gluconate; Erythromycin, compd. with Lactobionic Acid; Lactobionic Acid, compd. with Erythromycin; 4-O-β-D-Galactopyranosyl-D-Gluconic Acid compd. with Erythro

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O

Isomeric SMILES

CCC1[C@@](C(C(C(=O)C(C[C@@](C(C(C(C(C(=O)O1)C)OC2C[C@@](C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.